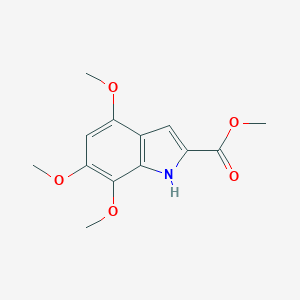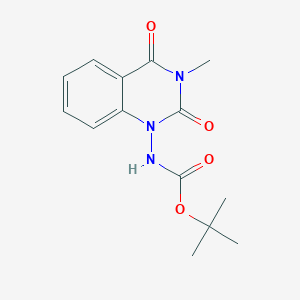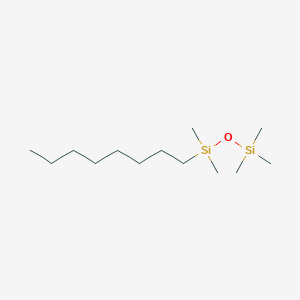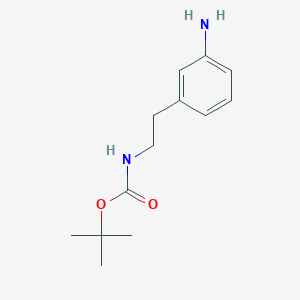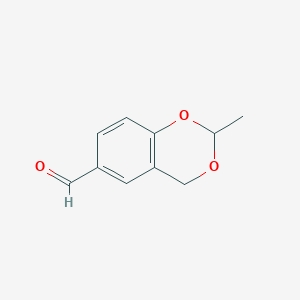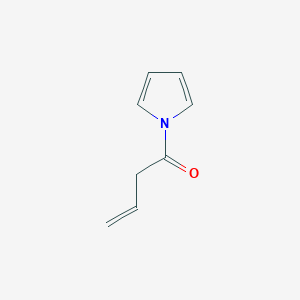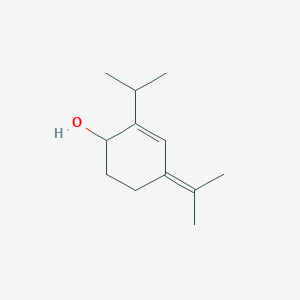
(E)-3-(2-aminophenyl)prop-2-en-1-ol
Overview
Description
(E)-3-(2-aminophenyl)prop-2-en-1-ol, otherwise known as 2-aminophenylprop-2-en-1-ol, is an organic compound belonging to the class of propenols. It is a colorless liquid with a sweet, floral odor and is soluble in water and ethanol. It is a common starting material for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the production of fragrances and as a flavoring agent in food and beverages.
Scientific Research Applications
Antioxidant Activity : The synthesis and study of 2'-aminochalcone derivatives, including (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, demonstrated significant antioxidant activities. These compounds were characterized by various spectroscopic methods and tested for their free radical scavenging ability and superoxide dismutase mimetic activity. The study found that the aminochalcone carrying two hydroxyl functionalities showed stronger antioxidant activity compared to other derivatives (Sulpizio, Roller, Giester, & Rompel, 2016).
Photophysical Properties : The effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one, was examined. The study observed solvatochromic effects on absorption and fluorescence spectra, indicating significant differences in dipole moments between ground and excited states. These findings suggest the stabilization of molecules in the singlet excited state (Kumari, Varghese, George, & Sudhakar, 2017).
Nonlinear Optical Properties : An investigation into the third-order nonlinear optical properties of chalcone derivatives, including (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one, using the Z-scan technique, revealed significant nonlinear refractive indices and absorption coefficients. These properties suggest potential applications in nonlinear optical devices (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).
Corrosion Inhibition : The compound 1(2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one was studied for its corrosion inhibition properties on maraging steel in a hydrochloric acid medium. The study found that the compound acts as a mixed-type inhibitor and adheres to the Langmuir adsorption isotherm equation, indicating its potential as a corrosion inhibitor (Sanatkumar, Nayak, & Shetty, 2012).
Antiplasmodial Activity : A study on the antiplasmodial activity of chalcone derivative (E) – 1 – (4 – aminophenyl) – 3 – (2,3 – dimethoxyphenyl) prop – 2 – en – 1 – one demonstrated its effectiveness in inhibiting Hemozoin formation and increasing the number of Stomatocytes. This indicates its potential as an antimalarial agent (Wijayanti, Purwanto, Mudigdo, Suwito, & Dirgahayu, 2018).
Synthesis and Characterization : The compound (E)-1-(2-aminophenyl)-3-(pyridine-4-yl) prop-2-en-1-one was synthesized and characterized, with detailed theoretical studies on its structure and spectroscopic properties. The study also examined its chemical activity based on HOMO and LUMO energy gap analysis (Ortiz, Lopez, Ríos, Cuenú Cabezas, & Rozo Correa, 2015).
Properties
IUPAC Name |
(E)-3-(2-aminophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7,10H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWRXKPXEPZBNB-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


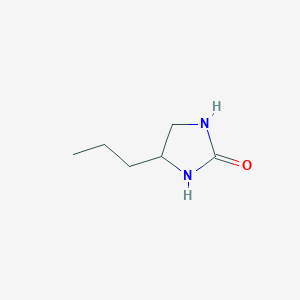
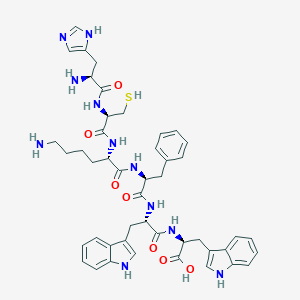
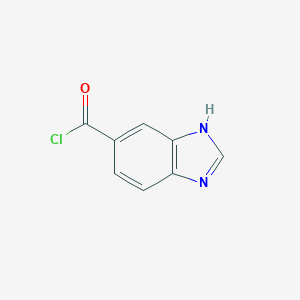
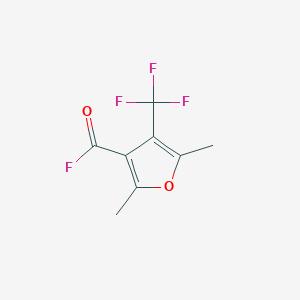
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)

